molecular formula C9H7FN2O B12444144 3-(4-Fluoro-2-methylphenyl)-1,2,4-oxadiazole

3-(4-Fluoro-2-methylphenyl)-1,2,4-oxadiazole

Cat. No.: B12444144
M. Wt: 178.16 g/mol
InChI Key: YSJYILHWOUFVIF-UHFFFAOYSA-N
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Description

3-(4-Fluoro-2-methylphenyl)-1,2,4-oxadiazole is a heterocyclic compound that contains a fluorinated aromatic ring and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluoro-2-methylphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-fluoro-2-methylbenzonitrile with hydroxylamine hydrochloride to form the corresponding amidoxime. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired oxadiazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluoro-2-methylphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The oxadiazole ring can participate in redox reactions, leading to the formation of different derivatives.

    Cyclization Reactions: The compound can be involved in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.

    Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.

    Cyclization Reactions: Dehydrating agents like phosphorus oxychloride (POCl3) or sulfuric acid (H2SO4) are used to promote cyclization.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxadiazole derivatives, while oxidation and reduction can lead to different oxidation states of the oxadiazole ring.

Scientific Research Applications

3-(4-Fluoro-2-methylphenyl)-1,2,4-oxadiazole has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.

    Materials Science: The compound is investigated for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its electronic properties.

    Agrochemicals: It is studied for its potential use as a pesticide or herbicide, leveraging its biological activity against various pests and weeds.

Mechanism of Action

The mechanism of action of 3-(4-Fluoro-2-methylphenyl)-1,2,4-oxadiazole depends on its specific application:

    Medicinal Chemistry: The compound may interact with specific molecular targets such as enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity.

    Materials Science: In electronic applications, the compound’s mechanism involves its ability to transport electrons or holes, contributing to the efficiency of devices like OLEDs and OPVs.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chloro-2-methylphenyl)-1,2,4-oxadiazole
  • 3-(4-Bromo-2-methylphenyl)-1,2,4-oxadiazole
  • 3-(4-Methylphenyl)-1,2,4-oxadiazole

Uniqueness

3-(4-Fluoro-2-methylphenyl)-1,2,4-oxadiazole is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and influences its reactivity and biological activity. Fluorine’s strong electron-withdrawing effect can enhance the compound’s stability and its interaction with biological targets, making it a valuable scaffold in drug design and other applications.

Properties

Molecular Formula

C9H7FN2O

Molecular Weight

178.16 g/mol

IUPAC Name

3-(4-fluoro-2-methylphenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C9H7FN2O/c1-6-4-7(10)2-3-8(6)9-11-5-13-12-9/h2-5H,1H3

InChI Key

YSJYILHWOUFVIF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)F)C2=NOC=N2

Origin of Product

United States

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